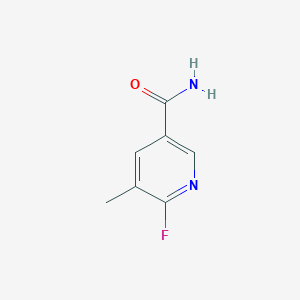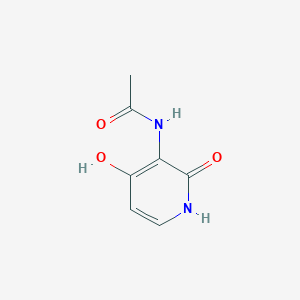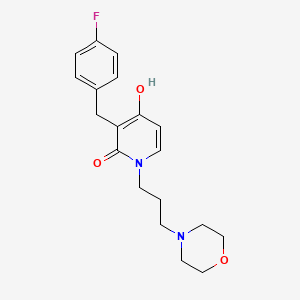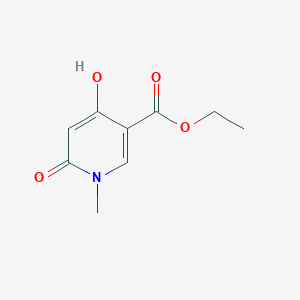
6-Fluoro-5-methylnicotinamide
Übersicht
Beschreibung
6-Fluoro-5-methylnicotinamide (6-FMA) is an organic compound with the molecular formula C7H7FN2O. It is an analog of nicotinamide, an important metabolite in the human body. 6-FMA has been studied for its potential applications in medicine and biochemistry.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-5-methylnicotinamide has been studied for its potential applications in medicine and biochemistry. It has been used as an inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). This enzyme is involved in the biosynthesis of NAD+ from nicotinamide and functions as a key determinant of metabolic homeostasis. 6-Fluoro-5-methylnicotinamide has also been studied for its potential applications in drug delivery, as it has been shown to cross the blood-brain barrier and accumulate in the brain.
Wirkmechanismus
The mechanism of action of 6-Fluoro-5-methylnicotinamide is not yet fully understood. It has been suggested that 6-Fluoro-5-methylnicotinamide may act as a competitive inhibitor of NAMPT, thereby blocking the conversion of nicotinamide to NAD+. In addition, 6-Fluoro-5-methylnicotinamide may also act as an agonist of the G-protein coupled receptor GPR109A, which is involved in modulating inflammation. Further research is needed to elucidate the exact mechanism of action of 6-Fluoro-5-methylnicotinamide.
Biochemical and Physiological Effects
6-Fluoro-5-methylnicotinamide has been shown to inhibit NAMPT, resulting in reduced NAD+ levels and increased levels of nicotinamide in the body. This can lead to increased energy expenditure, improved glucose metabolism, and reduced inflammation. In addition, 6-Fluoro-5-methylnicotinamide has been shown to have antioxidant and anti-apoptotic effects, as well as to modulate the activity of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
6-Fluoro-5-methylnicotinamide has several advantages for laboratory experiments. It is a relatively inexpensive and readily available compound, and it has been shown to cross the blood-brain barrier and accumulate in the brain. Furthermore, it has been shown to have a wide range of potential applications in medicine and biochemistry. However, 6-Fluoro-5-methylnicotinamide has some limitations for laboratory experiments. It has a relatively short half-life, and its exact mechanism of action is not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for 6-Fluoro-5-methylnicotinamide research. These include further research into its mechanism of action, its potential applications in drug delivery, and its effects on the immune system. In addition, further research into its potential as an anti-inflammatory agent and its ability to cross the blood-brain barrier could be beneficial. Finally, further research into its potential applications in the treatment of diseases such as cancer, diabetes, and neurological disorders could also be beneficial.
Eigenschaften
IUPAC Name |
6-fluoro-5-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c1-4-2-5(7(9)11)3-10-6(4)8/h2-3H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEDTZCLFWGCQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-5-methylnicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-hydroxy-6-isopropyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1395531.png)











![4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1395551.png)
